1-Phenazinecarboxylic acid, sodium salt is a sodium salt derivative of phenazine-1-carboxylic acid, a compound known for its various biological activities. This compound is primarily recognized for its role as an antimicrobial agent, particularly in agricultural applications, where it is effective against fungal pathogens affecting crops such as rice. The sodium salt form enhances its solubility and bioavailability, making it more suitable for use in formulations intended for agricultural and industrial purposes.
1-Phenazinecarboxylic acid, sodium salt is derived from phenazine-1-carboxylic acid, which is produced by several bacterial species, notably from the Pseudomonas genus. These bacteria synthesize phenazines as secondary metabolites that contribute to their competitive advantage in soil environments by inhibiting the growth of other microorganisms and pathogens . The compound's production is linked to specific biosynthetic pathways involving shikimic acid metabolism .
The synthesis of 1-Phenazinecarboxylic acid, sodium salt typically involves the following methods:
The production process often incorporates high-performance liquid chromatography (HPLC) for purification and characterization of the synthesized compounds, ensuring high purity levels suitable for research and application .
1-Phenazinecarboxylic acid, sodium salt can participate in various chemical reactions typical for carboxylic acids and salts:
These reactions are often facilitated by catalysts or specific reaction conditions (temperature, pressure) that favor the desired pathways. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to monitor these reactions and confirm product formation .
The mechanism of action for 1-Phenazinecarboxylic acid, sodium salt primarily involves its antimicrobial properties. It disrupts microbial cell processes through:
Studies have shown that this compound effectively inhibits various fungal pathogens by disrupting their cellular functions and promoting cell death .
Relevant data indicates that this compound exhibits significant stability in neutral to slightly alkaline environments, making it suitable for agricultural applications where pH levels can vary .
1-Phenazinecarboxylic acid, sodium salt has several scientific uses:
The biosynthesis of phenazine-1-carboxylic acid (PCA) is primarily governed by a conserved phz gene cluster in Pseudomonas chlororaphis and related species. This cluster encodes enzymes that channel carbon from central metabolism (shikimate pathway) into PCA via a series of stereospecific reactions. Key precursors include chorismic acid (derived from erythrose 4-phosphate and phosphoenolpyruvate) and glutamine, which donate carbon and nitrogen moieties, respectively [1] [8]. The core enzymatic machinery includes:
Table 1: Core Enzymes in PCA Biosynthesis
Gene | Enzyme Function | Catalytic Product |
---|---|---|
phzE | Glutamine amidotransferase | 2-Amino-4-deoxychorismate (ADIC) |
phzD | Isochorismatase | trans-2,3-Dihydro-3-hydroxyanthranilic acid (DHHA) |
phzF | Isomerase | 6-Amino-5-oxocyclohex-2-ene-1-carboxylic acid |
phzB/phzC | Condensation/decarboxylase | Phenazine-1,6-dicarboxylic acid → PCA |
The phzABCDEFG operon is both necessary and sufficient for PCA biosynthesis. In P. chlororaphis Lzh-T5, this operon is accompanied by accessory genes (e.g., phzO) that modify PCA into derivatives like 2-hydroxyphenazine. Disruption of phzF blocks PCA synthesis and causes accumulation of DHHA (up to 5.52 g/L), confirming its essential role in ring cyclization [1] [8]. Conversely, restoring phzF in DHHA-overproducing strains (e.g., LDA-4) switches metabolic flux back to PCA. Additional genetic manipulations include:
Figure: PCA Biosynthesis PathwayChorismate → (PhzE) → ADIC → (PhzD) → DHHA → (PhzF) → Cyclized intermediate → (PhzB/C) → PCA
Maximizing PCA production requires synergistic engineering of strain genetics and fermentation conditions:
Genetic Engineering Approaches
Fermentation Media and Process
Table 2: Fermentation Optimization Impact
Strategy | Strain | PCA Titer (g/L) | Increase vs. Control |
---|---|---|---|
Shikimate gene overexpression | LDPCA-6 | 7.89 | 43% |
Glycerol utilization engineering | GP72-ANOFK | 1.36 | 27.4% |
Fed-batch fermentation | LDPCA-6 | 10.65 | 15.3× (vs. wild-type) |
Fe³⁺ supplementation | Lzh-T5 derivatives | 10.45 | 35% |
PCA degradation in environmental bacteria involves distinct enzymatic pathways:
Sphingomonas spp.
Sphingomonas sp. DP58 metabolizes PCA via a three-component dioxygenase system (PcaA1A2A3), initiating ring cleavage:
Mycobacterium spp.
Although M. tuberculosis lacks dedicated phenazine pathways, its metabolic flexibility allows PCA assimilation via:
Table 3: PCA Biotransformation Products
Bacterium | Key Metabolites | Enzymes Involved |
---|---|---|
Sphingomonas sp. DP58 | HPAEC, HPAC | PCA 1,2-dioxygenase (PcaA1A2A3) |
Mycobacterium tuberculosis | Dihydrophenazine derivatives | NADH-dependent reductases |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8